molecular formula C23H22N4O3S B2842786 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953170-85-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2842786
CAS RN: 953170-85-9
M. Wt: 434.51
InChI Key: IVHOUYYWAMMVDN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, these specific details for this compound are not available in the resources .

Scientific Research Applications

Antibacterial and Anticancer Applications

Antibacterial Activity : Sulfonamide derivatives have been extensively studied for their antibacterial properties. A study by Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The study found that eight compounds exhibited high antibacterial activities, demonstrating the potential of sulfonamides in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity : The anticancer potential of sulfonamide derivatives has also been explored. Bourzikat et al. (2022) synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides and evaluated their anticancer activities against various human cancer cell lines. Compounds 4e and 4f showed excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, suggesting that sulfonamide derivatives could be promising candidates for cancer therapy (Bourzikat et al., 2022).

Antimicrobial Evaluation

Antimicrobial Agents : New hydronaphthalene-sulfonamide derivatives have been identified as potent antimicrobial agents. Mohamed et al. (2021) synthesized and evaluated the antimicrobial inhibitory activities of these derivatives against a panel of Gram-positive and Gram-negative bacterial strains, demonstrating their effectiveness as antimicrobial compounds (Mohamed et al., 2021).

Hybrid Compounds and Their Biological Activities

Hybrid Sulfonamide Compounds : The development of hybrid sulfonamide compounds that combine sulfonamides with various pharmaceutically active heterocyclic moieties has led to a wide variety of biological activities. A review by Ghomashi et al. (2022) highlights the recent advances in designing and developing two-component sulfonamide hybrids with enhanced biological activities, showcasing the versatility of sulfonamide derivatives in pharmaceutical applications (Ghomashi et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-30-23-13-12-22-24-21(15-27(22)25-23)17-6-9-19(10-7-17)26-31(28,29)20-11-8-16-4-2-3-5-18(16)14-20/h6-15,26H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHOUYYWAMMVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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